BenchChemオンラインストアへようこそ!

A-205804

Inflammation Cell Adhesion Endothelial Biology

Select A-205804 to precisely dissect leukocyte-endothelial adhesion without the confounding VCAM-1 blockade of generic IKK inhibitors. It uniquely suppresses E-selectin and ICAM-1 expression (IC50 20/25 nM) while sparing VCAM-1 (>1000 nM), enabling clean functional studies in flow chamber assays and chronic inflammation models. Orally bioavailable and validated in vivo at 10 mg/kg, it is the tool of choice for reproducing bone marrow vascular niche phenotypes where other CAM inhibitors fail. Ensure your next adhesion experiment uses the only inhibitor with this expression-level selectivity.

Molecular Formula C15H12N2OS2
Molecular Weight 300.4 g/mol
CAS No. 251992-66-2
Cat. No. B1664719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-205804
CAS251992-66-2
SynonymsA205804, A-205804,
Molecular FormulaC15H12N2OS2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C3C=C(SC3=CN=C2)C(=O)N
InChIInChI=1S/C15H12N2OS2/c1-9-2-4-10(5-3-9)19-13-7-17-8-14-11(13)6-12(20-14)15(16)18/h2-8H,1H3,(H2,16,18)
InChIKeyQQGWEXFLMJGCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-205804: Selective Small Molecule Inhibitor of E-Selectin and ICAM-1 Expression


A-205804 (CAS 251992-66-2) is a thieno[2,3-c]pyridine-2-carboxamide derivative that functions as a potent and selective inhibitor of the induced expression of the cell adhesion molecules E-selectin and ICAM-1 [1]. It was originally developed by Abbott Laboratories as a lead compound for anti-inflammatory applications [2]. This compound is orally bioavailable and acts by suppressing the surface expression of these adhesion molecules on human endothelial cells, thereby attenuating leukocyte adhesion and recruitment, a critical early event in inflammation [3].

Why A-205804 Is Not Interchangeable with Other IKK/NF-κB Pathway Inhibitors


While A-205804 is sometimes categorized with IKK inhibitors due to its downstream effects on NF-κB signaling, its mechanism and selectivity profile are fundamentally distinct. Unlike direct IKK-β inhibitors such as BMS-345541, which broadly block NF-κB-dependent transcription, A-205804 exhibits a unique expression-level selectivity for E-selectin and ICAM-1 over VCAM-1 [1]. This functional selectivity at the cellular level, which is not recapitulated by direct kinase inhibitors, means that substituting A-205804 with a generic IKK inhibitor will not replicate the same biological outcome in assays measuring leukocyte-endothelial adhesion [2]. The compound's specific action on the expression of a subset of adhesion molecules, rather than a global blockade of the pathway, is critical for its unique pharmacological profile [3].

Quantitative Differentiation Evidence for A-205804 Versus Comparators


Selective Inhibition of E-Selectin and ICAM-1 Expression Over VCAM-1

A-205804 is a potent inhibitor of TNF-α-induced expression of E-selectin and ICAM-1, but it does not meaningfully block VCAM-1 expression. This is in stark contrast to direct IKK-β inhibitors like BMS-345541, which broadly suppress the expression of multiple adhesion molecules, including VCAM-1 [1]. This selectivity profile is a key differentiating feature of A-205804 [2].

Inflammation Cell Adhesion Endothelial Biology

Maintenance of ICAM-1 Inhibition Under PKC Activation, Unlike E-Selectin

When endothelial cells are stimulated with phorbol 12-myristate 13-acetate (PMA), a direct activator of protein kinase C (PKC), A-205804 loses its potency for inhibiting E-selectin expression (IC50 > 1000 nM) but retains significant potency for inhibiting ICAM-1 expression (IC50 = 40 nM) . This differential effect under distinct signaling pathways is not observed with direct IKK-β inhibitors, which show consistent inhibition regardless of the upstream stimulus [1].

Inflammation Signal Transduction Cell Adhesion

Orally Bioavailable with Demonstrated In Vivo Pharmacodynamic Effect

A-205804 is orally bioavailable and has demonstrated a clear pharmacodynamic effect in vivo. A-205804 (10 mg/kg; p.o.; 3 times per week; for 2 weeks) significantly attenuated E-selectin expression on endothelial vascular niche cells in C57BL/6 mice [1]. A preliminary pharmacokinetic study in rats showed a half-life of 1 hour following a 5 mg/kg oral dose . This contrasts with many other CAM expression inhibitors, which often lack sufficient oral bioavailability or in vivo efficacy data [2].

Inflammation In Vivo Pharmacology Leukocyte Adhesion

Optimal Research and Preclinical Application Scenarios for A-205804


Dissecting Leukocyte-Endothelial Interactions in In Vitro Flow Adhesion Assays

A-205804 is ideally suited for use in in vitro flow chamber experiments designed to study the specific contribution of E-selectin and ICAM-1 to leukocyte rolling and firm adhesion on activated endothelial monolayers. Its selectivity for these two adhesion molecules over VCAM-1, as demonstrated by its IC50 values [3], allows researchers to isolate the roles of E-selectin and ICAM-1 without the confounding variable of VCAM-1 blockade. This is a significant advantage over broad-spectrum inhibitors like BMS-345541 .

Validating the Role of ICAM-1 in Chronic Inflammatory Disease Models In Vivo

Given its oral bioavailability and demonstrated in vivo efficacy in reducing E-selectin expression [3], A-205804 is a valuable tool for validating the therapeutic hypothesis of ICAM-1 and E-selectin blockade in rodent models of chronic inflammation. Its unique ability to maintain ICAM-1 inhibition under diverse signaling conditions (e.g., PKC activation) makes it particularly relevant for disease states where multiple inflammatory pathways are activated.

Investigating the Role of E-Selectin in Hematopoietic Stem Cell Niches

Recent studies have successfully employed A-205804 (10 mg/kg p.o., 3x/week for 2 weeks) to demonstrate the functional role of E-selectin in the bone marrow vascular niche [3]. Its ability to be administered orally over a multi-week regimen and effectively suppress E-selectin expression in vivo makes it a unique and practical tool for this specific line of investigation, for which other CAM inhibitors lack the necessary bioavailability or selectivity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-205804

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.